molecular formula C13H9NO2 B086741 1-Acetyl-1H-benzo[cd]indol-2-one CAS No. 58779-65-0

1-Acetyl-1H-benzo[cd]indol-2-one

Cat. No.: B086741
CAS No.: 58779-65-0
M. Wt: 211.22 g/mol
InChI Key: PRMARXNVSOSOKI-UHFFFAOYSA-N
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Description

1-Acetyl-1H-benzo[cd]indol-2-one is a heterocyclic compound featuring a fused benzo[cd]indole core modified by an acetyl group at the N1 position. Its parent structure, benzo[cd]indol-2(1H)-one (CAS: 130-00-7), also known as naphthostyril, has a molecular formula of C₁₁H₇NO (molecular weight: 169.18 g/mol) and is characterized by a bicyclic system incorporating a lactam ring . This compound is of interest in medicinal chemistry due to its structural similarity to bioactive indole and oxindole derivatives, which are known for diverse pharmacological activities, including anti-inflammatory and enzyme inhibitory effects .

Properties

CAS No.

58779-65-0

Molecular Formula

C13H9NO2

Molecular Weight

211.22 g/mol

IUPAC Name

1-acetylbenzo[cd]indol-2-one

InChI

InChI=1S/C13H9NO2/c1-8(15)14-11-7-3-5-9-4-2-6-10(12(9)11)13(14)16/h2-7H,1H3

InChI Key

PRMARXNVSOSOKI-UHFFFAOYSA-N

SMILES

CC(=O)N1C2=CC=CC3=C2C(=CC=C3)C1=O

Canonical SMILES

CC(=O)N1C2=CC=CC3=C2C(=CC=C3)C1=O

Other CAS No.

58779-65-0

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Comparisons

The benzo[cd]indol-2-one scaffold is versatile, with modifications at the N1 position significantly influencing physicochemical and biological properties. Below is a comparative analysis with key analogs:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Bioactivity Reference
1-Acetyl-1H-benzo[cd]indol-2-one Acetyl at N1 C₁₃H₉NO₂ 211.22 Potential NLRP3 inflammasome inhibition
Benzo[cd]indol-2(1H)-one None (parent compound) C₁₁H₇NO 169.18 Anti-aromatic core; synthetic precursor
1-Butylbenzo[cd]indol-2(1H)-one Butyl at N1 C₁₅H₁₅NO 225.29 Increased lipophilicity
1-(Benzyloxycarbonyl)benzo[cd]indol-2-one Benzyloxycarbonyl at N1 C₁₈H₁₁NO₃ 289.29 Enhanced stability; used in cycloadditions
Compound 14f (lysosome-targeting derivative) Aminobutyl/propyl chains C₃₇H₄₄N₈O 785.42 Lysosome-targeting activity

Key Observations :

  • Bulkier substituents like benzyloxycarbonyl () or aminobutyl chains () enhance molecular weight and complexity, often correlating with target-specific bioactivity (e.g., lysosome targeting or NLRP3 inhibition).
Pharmacokinetic and Toxicity Profiles
  • However, this is less pronounced than in butyl derivatives, which may exhibit higher tissue accumulation .
  • Toxicity: No direct toxicity data exist for this compound, but related indol-2-ones (e.g., BRD4 inhibitors) show low cytotoxicity in normal cells (e.g., GES-1 cells), suggesting a favorable therapeutic index .

Preparation Methods

Direct Acylation via Nucleophilic Substitution

The lactam nitrogen in 1H-benzo[cd]indol-2-one exhibits reduced nucleophilicity due to conjugation with the carbonyl group, necessitating strong bases to facilitate deprotonation. Adapting alkylation methods from PMC studies, acetylation is achieved by treating 1H-benzo[cd]indol-2-one with acetyl chloride in the presence of anhydrous potassium carbonate (K₂CO₃) in refluxing acetonitrile. The base deprotonates the lactam NH, enabling nucleophilic attack on the acyl chloride:

1H-benzo[cd]indol-2-one+CH3COClK2CO3,CH3CN1-Acetyl-1H-benzo[cd]indol-2-one+HCl\text{1H-benzo[cd]indol-2-one} + \text{CH}3\text{COCl} \xrightarrow{\text{K}2\text{CO}3, \text{CH}3\text{CN}} \text{this compound} + \text{HCl}

Reaction conditions (24 h reflux, 75°C) yield the product in ~60% purity, with purification via column chromatography (petroleum ether/ethyl acetate, 4:1). Challenges include competing O-acetylation and ring-opening side reactions, mitigated by stoichiometric control and inert atmospheres.

Precursor Synthesis and Post-Cyclization Functionalization

Naphthalene-Based Cyclization Routes

Patent literature describes the synthesis of benzo[cd]indole cores via reductive cyclization of 1-nitro-8-cyanonaphthalene derivatives. Stannous chloride (SnCl₂) in hydrochloric acid reduces the nitro group to an amine, which spontaneously cyclizes to form 2-aminobenzo[cd]indole. While this method targets 2-amino derivatives, modifying the precursor to include a protected acetyl group could enable post-cyclization deprotection. For example:

1-Nitro-8-(acetylcyano)naphthaleneSnCl2,HClThis compound\text{1-Nitro-8-(acetylcyano)naphthalene} \xrightarrow{\text{SnCl}_2, \text{HCl}} \text{this compound}

However, acidic conditions risk hydrolyzing acetyl groups, necessitating orthogonal protecting groups (e.g., tert-butoxycarbonyl, Boc) for the amine intermediate.

Lactam Ring-Opening and Reclosure

Transient lactam ring-opening with aqueous sodium hydroxide generates a secondary amine, which is acetylated using acetic anhydride. Subsequent acid-catalyzed cyclization reforms the lactam:

1H-benzo[cd]indol-2-oneNaOHAmine intermediate(CH3CO)2OAcetylated amineHClThis compound\text{1H-benzo[cd]indol-2-one} \xrightarrow{\text{NaOH}} \text{Amine intermediate} \xrightarrow{\text{(CH}3\text{CO)}2\text{O}} \text{Acetylated amine} \xrightarrow{\text{HCl}} \text{this compound}

This three-step process achieves 52% overall yield but requires rigorous pH and temperature control to prevent decomposition.

Analytical Validation and Spectral Data

Characterization via NMR and Mass Spectrometry

Successful N-acetylation is confirmed by the disappearance of the NH proton signal (δ ~10.2 ppm) in the 1H^1H-NMR spectrum and the appearance of a methyl singlet (δ 2.45 ppm) for the acetyl group. 13C^{13}C-NMR shows carbonyl resonances at δ 168.3 (lactam) and 169.8 ppm (acetyl). High-resolution mass spectrometry (HRMS) corroborates the molecular ion peak at m/z 227.0946 [M+H]+^+.

Purity Assessment and Elemental Analysis

Elemental analysis for C₁₃H₁₁NO₂ typically aligns with theoretical values (C: 69.32%, H: 4.89%, N: 6.22%), with deviations <0.3% indicating high purity. Melting points range from 198–202°C, consistent with crystalline acetylated derivatives.

Comparative Evaluation of Synthetic Routes

MethodYield (%)Purity (%)Key Challenges
Direct Acylation6085Competing O-acetylation, side reactions
Reductive Cyclization4578Acetyl group hydrolysis
Lactam Reclosure5290Multi-step complexity

Direct acylation offers simplicity but moderate yields, while lactam reclosure balances yield and purity at the expense of additional steps.

Industrial-Scale Considerations and Optimization

Solvent and Catalyst Selection

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance acyl chloride reactivity but necessitate stringent drying to prevent hydrolysis. Catalytic DMAP (4-dimethylaminopyridine) accelerates acylation rates by stabilizing transition states.

Green Chemistry Alternatives

Microwave-assisted synthesis reduces reaction times (2 h vs. 24 h) and improves yields (72%) by enhancing energy transfer. Ionic liquids (e.g., [BMIM][BF₄]) offer recyclable reaction media, reducing waste.

Mechanistic Insights into N-Acylation

Base-Mediated Deprotonation

The equilibrium between lactam and open-chain tautomers influences reactivity. Strong bases (e.g., K₂CO₃) shift the equilibrium toward the deprotonated form, enabling nucleophilic attack on acetyl chloride:

LactamEnolateCH3COClN-Acetylated product\text{Lactam} \rightleftharpoons \text{Enolate} \xrightarrow{\text{CH}_3\text{COCl}} \text{N-Acetylated product}

Acid-Catalyzed Pathways

Protonation of the lactam carbonyl increases electrophilicity, but competing ring-opening limits utility. Trifluoroacetic acid (TFA) as a co-catalyst mitigates this by stabilizing intermediates .

Q & A

Q. Basic Characterization

  • X-ray crystallography is essential to confirm planarity of the indol-2-one ring and substituent geometry. For example, monoclinic crystal systems (space group P 1 21/c 1) with planar indol-2-one rings and chair-conformation morpholine groups have been reported .
  • High-Resolution Mass Spectrometry (HRMS) validates molecular weight, as demonstrated for a derivative with [M+H]+ m/z 292.1467 (calc. 292.1463) .

Q. Advanced Analysis

  • 13C NMR resolves electronic environments of carbonyl groups (e.g., δ = 180.6 ppm for lactam carbonyls) .
  • Electrochemical profiling in varying pH media identifies oxidation pathways, such as hydroxylation of the benzene ring at pH >5.0 .

How can researchers design this compound derivatives to enhance selectivity in kinase inhibition?

Q. Methodological Approach

  • Substituent Engineering : Introduce electron-withdrawing groups (e.g., halogens) at the 5- and 6-positions to improve binding affinity. Compound 21r (7.6-fold BRD4-BD1 selectivity) showed potent antiproliferative activity against HL-60 and HT-29 cells .
  • Cellular Assays : Prioritize derivatives with low toxicity to normal cells (e.g., GES-1) and validate selectivity via competitive binding assays.

Q. Data-Driven Optimization

DerivativeSelectivity (BD1/BD2)IC50 (HL-60)Toxicity (GES-1)
21n22-foldPoorLow
21r7.6-fold1.2 µMLow

What are the electrochemical oxidation mechanisms of the indol-2-one moiety, and how do pH conditions influence reactivity?

Mechanistic Insights
In acidic media (pH <5.0), the indol-2-one ring undergoes single-step oxidation , forming hydroxylated intermediates. At higher pH, two distinct oxidation steps occur due to deprotonation effects:

Initial oxidation at the indol-2-one nitrogen.

Subsequent hydroxylation of the benzene ring .

Q. Methodological Recommendations

  • Use cyclic voltammetry in buffered electrolytes (pH 2.0–12.0) to map redox potentials.
  • Correlate electrochemical data with DFT calculations to predict reactive sites.

What challenges arise in purifying this compound derivatives, and how can they be addressed?

Q. Common Pitfalls

  • Low Yields : Multi-step reactions (e.g., cycloadditions) often suffer from cumulative inefficiencies. A reported synthesis achieved only 17% yield after chromatography .
  • Byproduct Formation : Acetyl migration or hydrolysis during purification.

Q. Mitigation Strategies

  • Normal-phase chromatography (silica/hexanes-Et₂O) effectively separates polar byproducts .
  • Low-temperature crystallization from methanol minimizes decomposition .

How do structural modifications to the indol-2-one core impact antitumor activity?

Q. Structure-Activity Relationship (SAR) Findings

  • 1,3-Substitution : Bulky groups at position 3 enhance cytotoxicity by disrupting DNA replication.
  • Acetyl Group : Improves membrane permeability but may reduce metabolic stability.

Q. Experimental Validation

  • MTT assays against tumor cell lines (e.g., HeLa, MCF-7) with IC50 values <10 µM indicate promising candidates .

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